molecular formula C20H33NO2 B12647742 Methyl 2-((2-methylundecyl)amino)benzoate CAS No. 94201-27-1

Methyl 2-((2-methylundecyl)amino)benzoate

Cat. No.: B12647742
CAS No.: 94201-27-1
M. Wt: 319.5 g/mol
InChI Key: VZKYFDBPSXYVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Class of N-Substituted Benzoate (B1203000) Esters

Methyl 2-((2-methylundecyl)amino)benzoate belongs to the broad class of N-substituted benzoate esters, specifically N-substituted anthranilates. Anthranilic acid and its esters are important intermediates in the synthesis of a variety of organic compounds. nih.govrsc.org The defining feature of this class is an amino group attached to the benzene (B151609) ring, which can be substituted with various groups.

The synthesis of such N-substituted compounds has been greatly advanced by modern catalytic methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a key method for forming carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of amines with aryl halides, providing a versatile route to synthesize a wide array of N-aryl amines under relatively mild conditions. wikipedia.orgyoutube.com This methodology is crucial for creating compounds like this compound, likely from methyl 2-halobenzoate and 2-methylundecylamine. N-substituted anthranilate derivatives are valuable building blocks for preparing more complex molecules, including biologically active compounds and functional materials. rsc.orgrsc.org

Overview of its Structural Features and Functional Group Interactions

The molecular structure of this compound is defined by several key functional groups that dictate its chemical behavior and physical properties. The molecule consists of a central aromatic benzene ring, to which a methyl ester (-COOCH₃) group and a secondary amine (-NH-) group are attached at adjacent positions. The nitrogen atom of the amine is further bonded to a long, branched 2-methylundecyl alkyl chain.

This combination of features gives the molecule both polar and nonpolar characteristics. The ester and amine groups can participate in hydrogen bonding, while the aromatic ring can engage in π-stacking interactions. The extensive, eleven-carbon branched alkyl chain is highly nonpolar (lipophilic), which is expected to confer significant solubility in organic solvents and hydrocarbon-based materials. atamanchemicals.comcosmeticsinfo.orgatamanchemicals.com This long alkyl chain also introduces steric bulk and flexibility to the molecule. The presence of a chiral center at the second position of the undecyl chain means the molecule can exist as different stereoisomers, which could be significant in specialized applications.

Physicochemical Properties of this compound

Property Value
Molecular Formula C₂₀H₃₃NO₂
Molecular Weight 319.49 g/mol
Appearance Expected to be a liquid or low-melting solid
Solubility Expected to be soluble in nonpolar organic solvents

Significance in Contemporary Chemical Synthesis and Materials Science Research

While extensive, dedicated research on this compound is not widely published, its structural characteristics suggest considerable potential in chemical synthesis and materials science.

In chemical synthesis , N-substituted anthranilates are recognized as important intermediates. rsc.org They serve as precursors for the synthesis of various heterocyclic compounds and other complex organic molecules. The specific structure of this compound makes it a tailored building block, where the long alkyl chain can be used to introduce solubility and specific physical properties into a target molecule.

In the field of materials science , the significance of this compound is linked to the properties imparted by its long alkyl chain. Long-chain benzoate esters are known to function as emollients, solvents, and plasticizers. atamanchemicals.comatamanchemicals.comuobaghdad.edu.iq The 2-methylundecyl group could make this compound a candidate for use as a plasticizer in polymers, enhancing flexibility and processability. Furthermore, molecules with such amphiphilic character—possessing both polar (the anthranilate head) and nonpolar (the alkyl tail) regions—are often investigated for their ability to self-assemble or to modify the surface properties of materials. Its structure is also similar to compounds used as fragrance ingredients and UV filters in various formulations. nih.govmdpi.com

The combination of the rigid aromatic core and the flexible, bulky alkyl chain could be exploited in the development of novel liquid crystals, lubricants, or as a component in advanced coating formulations. The potential for this molecule to act as a building block for new polymers or as a performance-enhancing additive in existing materials makes it a subject of interest for ongoing research. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94201-27-1

Molecular Formula

C20H33NO2

Molecular Weight

319.5 g/mol

IUPAC Name

methyl 2-(2-methylundecylamino)benzoate

InChI

InChI=1S/C20H33NO2/c1-4-5-6-7-8-9-10-13-17(2)16-21-19-15-12-11-14-18(19)20(22)23-3/h11-12,14-15,17,21H,4-10,13,16H2,1-3H3

InChI Key

VZKYFDBPSXYVGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)CNC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Advanced Computational Chemistry and Theoretical Investigations of Methyl 2 2 Methylundecyl Amino Benzoate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like Methyl 2-((2-methylundecyl)amino)benzoate, DFT calculations can provide deep insights into its geometry, stability, spectroscopic characteristics, and reactivity.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a flexible molecule like this compound, with its long alkyl chain, multiple low-energy conformations are possible.

A conformational analysis would reveal various stable conformers arising from rotations around the C-N bond, the C-C bonds of the undecyl chain, and the ester group. The most stable conformer of related anthranilate derivatives is often planar with respect to the benzene (B151609) ring and the amino group, stabilized by an intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen of the ester group. mdpi.com A similar interaction is expected in this compound. The long 2-methylundecyl chain, however, introduces numerous additional degrees of freedom, leading to a complex potential energy surface with many local minima. The global minimum would represent the most populated conformation at low temperatures.

Table 1: Representative Calculated Bond Lengths and Angles for a N-substituted Methyl Anthranilate Analog (Note: This data is representative of a simplified N-alkyl anthranilate and is used for illustrative purposes.)

ParameterBond/AngleCalculated Value
Bond LengthC-N (amine)1.39 Å
C=O (ester)1.23 Å
N-H1.01 Å
Bond AngleC-N-C (alkyl)125°
O=C-O (ester)124°

The data is based on typical values from DFT calculations on similar molecules.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum.

For this compound, key predicted vibrational modes would include:

N-H stretching: A sharp band around 3300-3500 cm⁻¹, characteristic of the secondary amine.

C=O stretching: A strong absorption in the region of 1680-1720 cm⁻¹ for the ester carbonyl group.

C-N stretching: Vibrations in the 1250-1350 cm⁻¹ range.

Aromatic C-H stretching: Peaks above 3000 cm⁻¹.

Aliphatic C-H stretching: Multiple peaks in the 2850-2960 cm⁻¹ range from the methyl and undecyl groups.

By comparing the calculated vibrational frequencies with experimentally obtained IR and Raman spectra, the accuracy of the computational model can be validated. Theoretical calculations aid in the precise assignment of experimental spectral bands to specific molecular motions.

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: For an N-substituted anthranilate, the HOMO is typically localized on the aminobenzene moiety, specifically on the nitrogen atom and the aromatic ring, indicating its electron-donating nature.

LUMO: The LUMO is generally distributed over the benzene ring and the carbonyl group of the ester, highlighting its capacity to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller energy gap suggests that the molecule is more easily excitable and more reactive. For substituted anilines, the HOMO-LUMO gap is influenced by the nature of the substituents. researchgate.net The long alkyl chain in this compound is expected to have a minor electronic effect on the energy gap compared to the core anthranilate structure.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich and electron-poor regions.

Negative Potential (Red/Yellow): Regions of negative potential are expected around the carbonyl oxygen and the nitrogen atom, indicating their susceptibility to electrophilic attack.

Positive Potential (Blue): The amino hydrogen and the hydrogens of the aromatic ring would show positive potential, marking them as sites for nucleophilic interaction.

Table 2: Calculated Electronic Properties for a Representative N-Alkyl Anthranilate Analog

PropertyCalculated Value
HOMO Energy-5.8 eV
LUMO Energy-0.9 eV
HOMO-LUMO Gap (ΔE)4.9 eV

These values are illustrative and based on DFT calculations for similar aromatic amines. irjweb.comresearchgate.net

Conceptual DFT provides a framework to quantify chemical reactivity through various indices. The Fukui function, f(r), is a key local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic or electrophilic attack. wikipedia.orgscm.com

f⁺(r): Predicts the site for nucleophilic attack (where an electron is added). For this compound, the carbon atom of the carbonyl group is expected to be a primary site for nucleophilic attack.

f⁻(r): Predicts the site for electrophilic attack (where an electron is removed). The nitrogen atom and certain carbon atoms of the aromatic ring are likely to be the most favorable sites for electrophilic attack.

Analysis of condensed Fukui functions (assigning values to individual atoms) allows for a quantitative ranking of the reactivity of different sites within the molecule. uchile.clresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations can model the behavior of the molecule over time, including its interactions with other molecules or a solvent.

For this compound, MD simulations could be employed to:

Explore Conformational Space: Simulate the dynamic interconversion between different conformers, providing a more realistic picture of its structure in solution or in a biological environment.

Study Solvation Effects: Analyze how the molecule interacts with solvent molecules, such as water or lipids, which is crucial for understanding its solubility and transport properties. The long hydrophobic undecyl chain would significantly influence its interaction with nonpolar environments.

Investigate Intermolecular Interactions: Model how multiple molecules of this compound interact with each other, which can provide insights into its aggregation behavior and physical state. Studies on methyl anthranilate have shown the importance of intermolecular interactions. mdpi.com

Mechanistic Elucidation of Synthetic Pathways and Reaction Intermediates

Computational chemistry is a valuable tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that may be difficult to observe experimentally. The synthesis of this compound likely involves the N-alkylation of methyl anthranilate.

A plausible synthetic route is the reductive amination of methyl anthranilate with 2-methylundecanal, or the direct N-alkylation with a 2-methylundecyl halide. Computational studies can elucidate the energetics of these pathways.

Example: N-Alkylation Mechanism The N-alkylation of an amine with an alkyl halide typically proceeds via a nucleophilic substitution reaction. DFT calculations can model this process:

Reactant Complex: Formation of an initial complex between methyl anthranilate and the alkylating agent (e.g., 2-methylundecyl bromide).

Transition State: The N-C bond begins to form while the C-Br bond starts to break. The energy of this transition state is the activation energy of the reaction.

Product Complex: Formation of the protonated product and the bromide ion.

Computational studies on the N-alkylation of anilines have detailed similar mechanisms, often involving the formation of imine intermediates in reductive amination pathways. nih.govmdpi.com The synthesis of related N-alkylated anthranilates has been explored, providing a basis for understanding the potential synthetic routes and intermediates for the target molecule. google.comnih.govgoogle.com

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies represent a sophisticated computational approach to correlate the structural or property-based descriptors of a compound with a specific property of interest. For this compound, while specific QSPR models are not extensively documented in publicly available literature, the theoretical framework for such an analysis can be constructed based on studies of structurally analogous compounds, such as other anthranilate derivatives, long-chain alkylamines, and aromatic esters. nih.govnih.govresearchgate.netresearchgate.net These studies are pivotal in predicting physicochemical properties like boiling point, water solubility, and partition coefficients, as well as biological activities, which can guide the synthesis of new molecules with desired characteristics. sums.ac.irnih.gov

A typical QSPR workflow for this compound would involve several key stages: dataset selection, molecular descriptor calculation, model development using statistical methods, and rigorous model validation.

Dataset Selection and Molecular Descriptor Calculation

A QSPR study would commence with the compilation of a dataset of compounds structurally related to this compound. This would include a series of N-alkylated anthranilate esters with varying alkyl chain lengths and substitution patterns. For each molecule in the dataset, a wide array of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecular structure and can be broadly categorized as:

Topological Descriptors: These describe the atomic connectivity in the molecule and include indices such as the Wiener index, Kier & Hall connectivity indices, and Balaban index. They are sensitive to molecular size, shape, and branching.

Geometrical Descriptors: These are derived from the 3D coordinates of the atoms and include descriptors related to the molecular surface area, volume, and principal moments of inertia.

Electronic Descriptors: These quantify the electronic environment of the molecule and include partial atomic charges, dipole moments, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are particularly important for understanding intermolecular interactions. sums.ac.ir

Physicochemical Descriptors: These include properties like molar refractivity, logP (octanol-water partition coefficient), and polarizability, which are crucial for predicting the compound's behavior in different environments.

The following table provides a hypothetical set of calculated molecular descriptors for this compound and two analogous compounds.

Compound NameMolecular Weight (g/mol)logPTopological Polar Surface Area (Ų)Number of Rotatable Bonds
This compound319.496.838.3313
Methyl 2-(hexylamino)benzoate221.303.938.337
Methyl 2-(decylamino)benzoate277.415.938.3311

Model Development and Validation

Once the descriptors are calculated, a mathematical model is developed to correlate them with a specific property. Common statistical methods employed include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). sums.ac.ir For more complex, non-linear relationships, machine learning techniques such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are often utilized. dtic.milnih.gov

For instance, a hypothetical MLR model for predicting a property (e.g., receptor binding affinity) might take the form:

Property = c₀ + c₁(logP) + c₂(Molecular Weight) + c₃(Dipole Moment) + ...*

The quality and predictive power of the developed QSPR model are assessed through rigorous validation. Internal validation techniques like leave-one-out cross-validation (q²) are used to check the robustness of the model. nih.gov External validation, where the model is used to predict the properties of a set of compounds not used in the model development, is crucial to evaluate its real-world predictive ability. A high correlation coefficient (R²) for the training set and a high q² for the cross-validation are indicative of a statistically significant and predictive QSPR model. nih.govresearchgate.net

3D-QSAR Approaches: CoMFA and CoMSIA

For understanding the three-dimensional aspects of molecular interactions, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. nih.govnih.govnih.gov These methods are particularly useful for predicting biological activities that depend on the specific 3D shape and electronic properties of a molecule, such as its interaction with a biological receptor.

In a CoMFA study of anthranilate derivatives, molecules are aligned, and steric and electrostatic interaction fields are calculated around them using a probe atom. These field values are then used as descriptors in a PLS analysis to build a predictive model. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in the property of interest. nih.govnih.gov

For this compound, a CoMFA study could reveal the importance of the long alkyl chain's conformation and the steric and electronic requirements of the receptor site it interacts with.

The following data table illustrates the kind of statistical results that would be expected from a robust 3D-QSAR study on a series of anthranilate derivatives.

Modelq² (Cross-validated R²)R² (Non-cross-validated R²)Standard Error of PredictionNumber of Components
CoMFA (Steric & Electrostatic)0.5780.9970.155
CoMSIA (Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor)0.5060.9760.224

Hypothetical statistical data for 3D-QSAR models based on studies of related compounds. nih.gov

Q & A

Q. How can researchers optimize synthetic routes for Methyl 2-((2-methylundecyl)amino)benzoate to improve yield and purity?

  • Methodological Answer : Begin with esterification of 2-aminobenzoic acid using methanol under acidic catalysis, followed by alkylation with 2-methylundecyl bromide. Employ high-resolution NMR (¹H/¹³C) to monitor reaction progress and intermediates. Use column chromatography with gradient elution (hexane:ethyl acetate) for purification. Optimize reaction temperature (e.g., 60–80°C) and stoichiometric ratios (e.g., 1:1.2 for amine:alkylating agent) to minimize side products like N-over-alkylation . For scalability, consider microwave-assisted synthesis to reduce reaction time while maintaining regioselectivity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy : Use ¹H/¹³C NMR to confirm the ester group (δ ~3.8–4.0 ppm for methoxy) and alkyl chain integration. FT-IR can validate the amide N–H stretch (~3300 cm⁻¹) and ester C=O (~1700 cm⁻¹).
  • Crystallography : For single-crystal analysis, employ SHELX (SHELXL for refinement) to resolve the molecular packing and hydrogen-bonding networks. Use Mercury CSD to visualize anisotropic displacement parameters and intermolecular interactions (e.g., π-π stacking of the benzoate ring) . If crystallization fails, consider co-crystallization with carboxylic acid derivatives to stabilize the lattice .

Q. How can researchers assess the biological activity of this compound in antimicrobial assays?

  • Methodological Answer : Design disk-diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity. Include positive controls (e.g., ampicillin) and measure MIC/MBC values. For mechanistic studies, combine with fluorescence microscopy (propidium iodide uptake) to evaluate membrane disruption. Note: Structural analogs like sulfonylurea derivatives show herbicidal activity, suggesting potential for structure-activity relationship (SAR) studies .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis and handling. Wear nitrile gloves and safety goggles to prevent skin/eye contact. In case of exposure, rinse affected areas with water for 15+ minutes and seek medical evaluation. Store the compound in airtight containers at 4°C, away from oxidizers. Refer to SDS guidelines for spill management (e.g., absorb with vermiculite, avoid inhalation) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structural analysis of this compound?

  • Methodological Answer : For twinned crystals, use the TwinRotMat option in SHELXL to refine twin laws. For alkyl chain disorder, apply PART instructions to model alternative conformers and constrain displacement parameters (ADPs) with SIMU/DELU commands. Validate refinement with Rint and GooF metrics. Cross-validate using PLATON’s SQUEEZE to account for solvent-accessible voids .

Q. How should researchers address contradictions in biological assay data (e.g., variable MIC values across replicates)?

  • Methodological Answer : Conduct statistical analysis (e.g., ANOVA, Tukey’s test) to identify outliers. Re-evaluate compound solubility using dynamic light scattering (DLS) to detect aggregation. Perform dose-response curves with Hill slope analysis to confirm potency. If inconsistencies persist, validate purity via HPLC-MS and check for degradation products (e.g., hydrolysis of the ester group under assay conditions) .

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina, GOLD) to predict binding modes to bacterial enzymes (e.g., dihydrofolate reductase). Parameterize the force field with GAFF2 and assign charges via AM1-BCC. Validate with MD simulations (NAMD/GROMACS) over 100+ ns to assess stability of ligand-protein interactions. Compare results with experimental IC50 data for correlation .

Q. How can analytical methods (e.g., HPLC, GC-MS) be optimized for quantifying this compound in complex matrices?

  • Methodological Answer : For HPLC, use a C18 column (5 µm, 250 mm) with isocratic elution (acetonitrile:water, 70:30) and UV detection at 254 nm. Adjust pH to 3.0 (with 0.1% TFA) to enhance peak symmetry. For GC-MS, derivatize with BSTFA to improve volatility of the amide group. Calibrate with internal standards (e.g., methyl 4-nitrobenzoate) to correct for matrix effects .

Q. What strategies mitigate stereochemical complications during the synthesis of this compound?

  • Methodological Answer : If racemization occurs at the amino group, employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-metal complexes). Monitor enantiopurity via chiral HPLC (Chiralpak IA column) or polarimetry. For diastereomer separation, use preparative TLC with chloroform:methanol (9:1) .

Q. How do structural modifications (e.g., alkyl chain length, substituents) influence the physicochemical properties of this compound?

  • Methodological Answer :
    Systematically vary the alkyl chain (C8–C12) and measure logP (shake-flask method) to correlate with membrane permeability. Introduce electron-withdrawing groups (e.g., -NO2) to the benzoate ring and study effects on UV absorbance via TD-DFT calculations. Compare thermal stability (TGA/DSC) to assess how branching (e.g., 2-methyl vs. linear undecyl) impacts melting points .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.